molecular formula C7H7NO B1299792 3-Methylpyridine-2-carbaldehyde CAS No. 55589-47-4

3-Methylpyridine-2-carbaldehyde

Cat. No. B1299792
CAS RN: 55589-47-4
M. Wt: 121.14 g/mol
InChI Key: JDYVLWWFVYNMTN-UHFFFAOYSA-N
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Patent
US08765768B2

Procedure details

To a solution of 2-amino-5-fluoro-N-methoxy-N-methylbenzamide (1.0 g, 5.05 mmol) in THF (4.2 mL) was added isopropylmagnesium chloride (2.0M in THF, 5.0 mL, 10.1 mmol) at −40° C. The temperature was allowed to rise to −10° C. over 40 min then was lowered to −40° C. in an acetonitrile/dry ice bath. 3-Methyl-2-pyridinylmagnesium bromide (0.25M in THF, 20.2 mL, 5.0 mmol) was added dropwise and the solution was allowed to rise to rt over one hour. The solution was partitioned between satd ammonium chloride solution and DCM; organic extracts were concentrated then purified by silica gel column chromatography eluting with a gradient of 10-70% EtOAc in hexane to afford 2-amino-5-fluorophenyl)(3-methylpyridin-2-yl)methanone as a yellow oil: LC-MS (ESI) m/z 231.2 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
4.2 mL
Type
solvent
Reaction Step One
Quantity
20.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1C=CC(F)=CC=1[C:4](N(OC)C)=[O:5].C([Mg]Cl)(C)C.[CH3:20][C:21]1[C:22]([Mg]Br)=[N:23][CH:24]=[CH:25][CH:26]=1>C1COCC1>[CH3:20][C:21]1[C:22]([CH:4]=[O:5])=[N:23][CH:24]=[CH:25][CH:26]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=C(C(=O)N(C)OC)C=C(C=C1)F
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
4.2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20.2 mL
Type
reactant
Smiles
CC=1C(=NC=CC1)[Mg]Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then was lowered to −40° C. in an acetonitrile/dry ice bath
WAIT
Type
WAIT
Details
to rise to rt over one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solution was partitioned between satd ammonium chloride solution and DCM
CONCENTRATION
Type
CONCENTRATION
Details
organic extracts were concentrated
CUSTOM
Type
CUSTOM
Details
then purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with a gradient of 10-70% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
CC=1C(=NC=CC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.